Physicochemical Differentiation: Boiling Point and Lipophilicity Comparison with Regioisomer 2-Methyl-4-(trifluoromethyl)pyridine
The physical properties of 4-methyl-2-(trifluoromethyl)pyridine are distinct from its closest regioisomer, 2-methyl-4-(trifluoromethyl)pyridine (CAS 106877-17-2). The target compound exhibits a notably lower boiling point (143.6 ± 35.0 °C at 760 mmHg) compared to the regioisomer (150.5 ± 35.0 °C at 760 mmHg) [1], a difference of approximately 7 °C. This variation can impact purification by distillation and the handling properties in manufacturing environments. Computed LogP values also differ, with the target compound at 2.16 versus the regioisomer at 2.44 , indicating the 2-CF3 substitution pattern results in a less lipophilic molecule than the 4-CF3 pattern despite identical molecular weight.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 143.6 ± 35.0 °C at 760 mmHg |
| Comparator Or Baseline | 2-Methyl-4-(trifluoromethyl)pyridine: 150.5 ± 35.0 °C at 760 mmHg |
| Quantified Difference | Δ = ~7 °C |
| Conditions | Calculated/predicted values at atmospheric pressure (760 mmHg) |
Why This Matters
For procurement, this data confirms the identity and purity of the supplied material through analytical reference (e.g., GC boiling point) and influences purification method selection during scale-up.
- [1] ChemSrc. (2018). 2-Methyl-4-(trifluoromethyl)pyridine: Boiling point 150.5±35.0 °C at 760 mmHg. View Source
